molecular formula C21H17FN4O2S B3016931 1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1105209-38-8

1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

Cat. No.: B3016931
CAS No.: 1105209-38-8
M. Wt: 408.45
InChI Key: JTZPOEFFIMKXDB-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a synthetic small molecule based on the biologically significant thiazolo[3,2-a]pyrimidin-5-one scaffold. This chemotype is recognized in medicinal chemistry research for its structural analogy to known pharmacologically active compounds and has been associated with a wide spectrum of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, based on studies of related structures . The core 5H-thiazolo[3,2-a]pyrimidin-5-one system is a fused bicyclic structure that incorporates both thiazole and pyrimidine rings, which are common motifs in many therapeutic agents . The specific substitution pattern of this compound, featuring a urea linker connected to a fluorinated phenyl ring and a second phenyl ring attached to the thiazolopyrimidine core, is designed to explore structure-activity relationships (SAR) and optimize interactions with biological targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a probe for investigating novel biological pathways in hit-to-lead campaigns. It is supplied as a solid and should be stored in a cool, dry place. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-12-3-6-16(10-17(12)22)25-20(28)24-15-7-4-14(5-8-15)18-11-29-21-23-13(2)9-19(27)26(18)21/h3-11H,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZPOEFFIMKXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolo[3,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the urea moiety: This step involves the reaction of an isocyanate with an amine to form the urea linkage.

    Functional group modifications: Introduction of the fluoro and methyl groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific molecular targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of urea derivatives with diverse heterocyclic substituents. Key structural analogues from literature include:

Compound ID Key Substituents Molecular Weight Notable Features Reference
Target Compound Thiazolo[3,2-a]pyrimidin-5-one, 3-fluoro-4-methylphenyl N/A Bicyclic heteroaromatic core, fluorinated aryl
Compound Tetrazole, 4-fluorophenylpropyl-piperidine ~466.5* Flexible alkyl chain, tetrazole (metabolically stable heterocycle)
Compound Pyrrolidine, pyrimidinyl-pyrazole ~548.5* Chiral pyrrolidine, trifluoromethyl group
Compound Pyrido[2,3-d]pyrimidin-5-one, trifluoromethylphenyl 458.368 Amino-pyrido-pyrimidinone, strong electron-withdrawing CF₃ group
Compound Pyrazolyl-pyrazine, trifluoromethylphenyl 376.34 Compact heteroaromatic system, trifluoromethyl

*Calculated based on molecular formulas.

Key Observations:

Heterocyclic Cores: The thiazolo-pyrimidinone (target) and pyrido-pyrimidinone () both provide planar, conjugated systems for target binding. The thiazolo ring may confer enhanced solubility compared to pyrido systems due to sulfur’s polarizability .

Fluorine Substitution: Fluorine is present in all analogues (e.g., 3-fluoro-4-methylphenyl in the target, 4-fluorophenyl in ). This substituent improves membrane permeability and resistance to oxidative metabolism .

Urea Linker Modifications: While all compounds retain the urea moiety, substituent bulk varies. The target’s 3-fluoro-4-methylphenyl group balances lipophilicity and steric hindrance, whereas ’s trifluoromethylphenyl increases hydrophobicity .

Hydrogen-Bonding and Conformational Analysis

The urea linker’s –NH groups are critical for hydrogen-bond interactions. In crystal structures of similar compounds (e.g., ), the urea moiety forms bifurcated hydrogen bonds with kinase backbone residues, stabilizing binding . The thiazolo-pyrimidinone’s puckering (quantified via Cremer-Pople parameters ) may influence conformational flexibility. For example, pyrido-pyrimidinones () exhibit planar geometries, whereas thiazolo systems (target) may adopt slight puckering, altering binding pocket compatibility .

Pharmacokinetic and Bioactivity Trends

  • Tetrazole-Containing Analogues (): Exhibit improved metabolic stability due to the tetrazole’s resistance to CYP450 oxidation .
  • Trifluoromethyl Groups (): Enhance lipophilicity (logP ~3–4) but may reduce aqueous solubility .

Biological Activity

1-(3-Fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea, a compound with potential pharmacological applications, has garnered attention due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H15FN4O2C_{19}H_{15}FN_4O_2, with a molecular weight of 350.34 g/mol. The presence of a fluorine atom and a thiazolo-pyrimidine moiety contributes to its diverse biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinase Activity : Many thiazolo-pyrimidine derivatives have been shown to inhibit kinases involved in cancer progression, such as Aurora kinases and EGFR (Epidermal Growth Factor Receptor) .
  • Antimicrobial Activity : Thiazolo derivatives often demonstrate antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some studies indicate that similar compounds can inhibit TNF-alpha production, which is crucial in inflammatory responses .

Antitumor Activity

A series of studies have assessed the antitumor efficacy of thiazolo-pyrimidine derivatives. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)10–20
A549 (lung cancer)15–30
K562 (leukemia)5–15

These results indicate that the compound may possess potent antitumor properties, warranting further investigation into its clinical applications.

Antimicrobial Activity

The antimicrobial potential of the compound has been evaluated against several pathogens. Notably, compounds with similar structures have demonstrated:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

  • Case Study on Anticancer Properties : A recent study investigated the effects of thiazolo-pyrimidine derivatives on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting the potential for these compounds in cancer therapy .
  • Case Study on Inflammatory Diseases : In vitro studies showed that compounds similar to this compound effectively reduced pro-inflammatory cytokines in macrophage cell lines, suggesting their utility in treating chronic inflammatory diseases .

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